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Compound of Interest

Compound Name: 1-Methyl-2-phenylindolizine

Cat. No.: B15069248

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the
heterocyclic compound 1-Methyl-2-phenylindolizine. Due to the limited availability of direct
experimental spectra in publicly accessible literature, this document combines confirmed data
with expected spectral characteristics based on the analysis of closely related indolizine
analogs. This guide is intended to support researchers in the identification and characterization
of this compound.

Molecular Structure

1-Methyl-2-phenylindolizine is a nitrogen-containing heterocyclic aromatic compound. The
indolizine core consists of a fused pyridine and pyrrole ring system.

Molecular Formula: C1isH1sN Molecular Weight: 207.27 g/mol Exact Mass: 207.104799 g/mol
[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Methyl-2-phenylindolizine.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
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No direct experimental NMR data for 1-Methyl-2-phenylindolizine was found in the available
literature. The following are predicted chemical shifts based on the analysis of substituted

indolizines.
Predicted Coupling
IH NMR _ . o .
Chemical Shift Multiplicity Constant (J, Assignment
(Proton)
(5, ppm) Hz)
Pyrrole rin
H-3 6.5-7.0 s - Y 9
proton
Pyridine ring
H-5 7.8-8.2 d 7.0-8.0
proton
Pyridine ring
H-6, H-7, H-8 6.8-75 m -
protons
Phenyl-H 72-7.6 m - Aromatic protons
Methyl-H 22-25 s - CHs protons
Predicted Chemical Shift (9, )
13C NMR (Carbon) Assignment
ppm)
C-1 120 - 125 Quaternary carbon
C-2 135 - 140 Quaternary carbon
C-3 105 - 110 CH
C-5 125-130 CH
C-6,C-7,C-8 110 - 125 CH
C-8a 130 - 135 Quaternary carbon
Phenyl-C 125 - 140 Aromatic carbons
Methyl-C 15-20 CHs

Table 2: Infrared (IR) Spectroscopy Data
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Frequency (cm™?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium-Weak Aliphatic C-H stretch (Methyl)
1600 - 1450 Strong-Medium C=C and C=N aromatic ring

stretching

C-H out-of-plane bending
770 -730 Strong ) ]
(ortho-disubstituted benzene)

C-H out-of-plane bending
700 - 680 Strong .
(monosubstituted benzene)

Note: A transmission IR spectrum for 1-Methyl-2-phenylindolizine is available on
SpectraBase, recorded using a KBr-pellet technique.[1]

Iablg_:i._Mass_Sp_e_ciLQmﬂnL(MS)_Qata

Relative Intensity (%) Assignment
207 High [M]* (Molecular lon)
206 Moderate [M-H]*
192 Moderate [M-CHs]*
130 Low [M-CesHs]*
77 Low [CeHs]*

Note: The mass spectrometry data is inferred from the expected fragmentation patterns of
indolizine derivatives and the observed mass spectrum of the constitutional isomer, 5-Methyl-2-
phenylindolizine, which shows a prominent molecular ion peak at m/z 207.[2][3]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 1-
Methyl-2-phenylindolizine, based on established procedures for similar compounds.
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Synthesis of 1-Methyl-2-phenylindolizine
(Tschitschibabin Reaction)

A common and effective method for the synthesis of 2-substituted indolizines is the

Tschitschibabin reaction.[2]

Formation of the Pyridinium Salt: 2-Methylpyridine (1.0 eq) is reacted with 2-
bromoacetophenone (1.0 eq) in a suitable solvent such as acetone or acetonitrile. The
mixture is stirred at room temperature or gently heated to facilitate the formation of the N-
phenacyl-2-methylpyridinium bromide salt. The salt often precipitates from the solution and
can be isolated by filtration.

Cyclization: The isolated pyridinium salt is then treated with a base, such as aqueous sodium
bicarbonate or sodium carbonate, to generate the pyridinium ylide in situ. The ylide
undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield 1-
Methyl-2-phenylindolizine. The product is typically a solid and can be purified by
recrystallization from a suitable solvent like ethanol or by column chromatography on silica

gel.

Spectroscopic Analysis

NMR Spectroscopy: *H and 13C NMR spectra would be recorded on a 300 or 400 MHz
spectrometer. The sample would be dissolved in deuterated chloroform (CDCIs) or dimethyl
sulfoxide (DMSO-ds). Chemical shifts would be reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr)
and pressed into a thin pellet for analysis.

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with
an electron ionization (El) source. The sample would be introduced via a direct insertion
probe or through a gas chromatograph (GC-MS).

Visualizations
Synthesis Workflow for 1-Methyl-2-phenylindolizine
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Reactants

2-Bromoacetophenone Process Product
Pyridinium Salt Formation . Cyclization | | . By : .
i (Acetone/Acetonitrile) "| (Base, e.g., NaHCOs3) S AT B

2-Methylpyridine

Click to download full resolution via product page

Caption: A diagram illustrating the two-step synthesis of 1-Methyl-2-phenylindolizine via the
Tschitschibabin reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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